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Executive Summary

Chronic pain represents a significant unmet medical need, driving the pursuit of novel, non-
opioid analgesics. The voltage-gated sodium channels Nav1.7 and Nav1.8 have emerged as
highly validated targets for pain intervention due to their critical roles in the generation and
propagation of nociceptive signals. This technical guide provides an in-depth overview of the
target validation for ABBV-318, a central nervous system (CNS)-penetrant, orally bioavailable
dual inhibitor of Nav1.7 and Nav1.8 developed by AbbVie for the treatment of chronic pain. This
document details the preclinical data supporting its mechanism of action, efficacy in relevant
animal models, and the experimental methodologies employed in its evaluation.

Introduction: The Role of Navl.7 and Nav1.8 in
Chronic Pain

Voltage-gated sodium channels are essential for the initiation and propagation of action
potentials in excitable cells, including neurons. Specific subtypes are preferentially expressed
in the peripheral nervous system and have been genetically linked to human pain disorders.

e Navl.7: Encoded by the SCN9A gene, Nav1l.7 is considered a "threshold" channel. It
produces a rapidly activating and inactivating current that amplifies small, sub-threshold
depolarizations in nociceptors, thereby setting the gain for pain signaling. Gain-of-function

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15584158?utm_src=pdf-interest
https://www.benchchem.com/product/b15584158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia, while
loss-of-function mutations result in a congenital insensitivity to pain.

e Navl.8: Encoded by the SCN10A gene, Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel
that is predominantly expressed in nociceptive neurons of the dorsal root ganglion (DRG). It
is responsible for the majority of the inward current during the upstroke of the action potential
in these neurons and supports repetitive firing. Upregulation of Nav1.8 is observed in various
chronic pain states.

The dual inhibition of both Nav1.7 and Nav1.8 presents a compelling therapeutic strategy to
synergistically dampen nociceptor excitability, addressing both the initiation and sustained firing
of pain signals.

ABBV-318: A Dual Navl1.7/Nav1.8 Inhibitor

ABBV-318 is a small molecule inhibitor designed to potently and selectively block both Nav1.7
and Navl1.8 channels. Its development was guided by the need for a CNS-penetrant compound
with good oral bioavailability and a favorable safety profile, particularly concerning off-target
effects on cardiac (Nav1.5) and hERG channels.

In Vitro Profile of ABBV-318

The inhibitory potency of ABBV-318 against human Nav channels and its selectivity over other
key channels have been determined using electrophysiological assays.

Target/Channel IC50 (nM) Assay Type

hNavl.7 1.1 Electrophysiology
hNav1.8 3.8 Electrophysiology
hNavl.5 >33 Electrophysiology
hERG 25 Electrophysiology

Table 1: In Vitro Inhibitory Activity of ABBV-318. Data compiled from publicly available
sources[1].
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Pharmacokinetic Profile of ABBV-318

The pharmacokinetic properties of ABBV-318 have been evaluated in preclinical species,
demonstrating its suitability for oral administration.

Oral Bioavailability

Species t1/2 (h) Clearance (L/h/kg)
(%)

Rat 83 54 0.5

Dog 85 14.5 0.3

Table 2: Pharmacokinetic Parameters of ABBV-318 in Preclinical Species. Data compiled from
publicly available sources[1].

Preclinical Efficacy in Chronic Pain Models

ABBV-318 has demonstrated significant analgesic effects in well-established rodent models of
both inflammatory and neuropathic pain, validating the therapeutic potential of dual
Nav1.7/Navl.8 inhibition.[2][3]

. . Key Pathological Efficacy of ABBV-
Pain Model Type of Pain
Feature 318
- Joint inflammation and  Oral analgesic
Osteoarthritis Model Inflammatory L _
sensitization efficacy observed[1]
Neuropathic Pain ) Nerve injury-induced Oral analgesic
Neuropathic o ]
Model hypersensitivity efficacy observed[1]

Table 3: Summary of In Vivo Efficacy of ABBV-318 in Rodent Pain Models. Specific dose-
response data is not publicly available.

Experimental Protocols

The following sections describe representative experimental methodologies for the key assays
used in the preclinical validation of a dual Nav1.7/Nav1.8 inhibitor like ABBV-318.
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Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the potency and selectivity of ion channel
inhibitors.

o Objective: To determine the half-maximal inhibitory concentration (IC50) of ABBV-318 on
human Navl.7 and Nav1.8 channels.

e Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Navl1.7
(SCN9A) or Nav1.8 (SCN10A) alpha subunit, along with the necessary beta subunits.

e Recording Solutions:

o External Solution (in mM): 140 NaCl, 3 KCI, 1 MgClz, 1 CaClz, 10 HEPES, 10 Glucose, pH
adjusted to 7.4 with NaOH.

o Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to
7.3 with CsOH.

» Voltage Protocol:

o

Cells are held at a holding potential of -120 mV.

[¢]

Nav currents are elicited by a depolarizing step to 0 mV for 20-50 ms.

[e]

Test compound (ABBV-318) is perfused at increasing concentrations.

[e]

The peak inward current is measured at each concentration to determine the level of
inhibition.

o Data Analysis: Concentration-response curves are generated, and the IC50 value is
calculated using a standard sigmoidal fitting model.

Inflammatory Pain Model: Complete Freund's Adjuvant
(CFA)-Induced Hyperalgesia

This model is used to evaluate the efficacy of analgesic compounds in a state of persistent
inflammation.
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o Objective: To assess the ability of orally administered ABBV-318 to reverse thermal and
mechanical hyperalgesia.

e Animals: Male Sprague-Dawley rats.
e Procedure:

o Induction of Inflammation: A single intraplantar injection of 100-150 uL of CFA is
administered into the hind paw of the rats.

o Development of Hyperalgesia: Inflammation and pain hypersensitivity typically develop
within 24 hours and persist for several days to weeks.

o Baseline Measurement: Before drug administration, baseline paw withdrawal latency to a
thermal stimulus (e.g., Hargreaves test) and paw withdrawal threshold to a mechanical
stimulus (e.g., von Frey filaments) are measured.

o Drug Administration: ABBV-318 or vehicle is administered orally at various doses.

o Post-Treatment Measurement: Paw withdrawal latency and threshold are reassessed at
multiple time points after drug administration.

o Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the post-
treatment withdrawal latencies/thresholds to the baseline and vehicle-treated controls.

Neuropathic Pain Model: Spared Nerve Injury (SNI)

The SNI model is a widely used model of peripheral neuropathic pain that mimics features of
human nerve injury-induced pain.

o Objective: To determine the efficacy of orally administered ABBV-318 in alleviating
mechanical allodynia and thermal hyperalgesia following nerve injury.

¢ Animals: Male Sprague-Dawley rats.

e Procedure:
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o Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches
(tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal
nerves are ligated and transected, leaving the sural nerve intact.

o Development of Neuropathic Pain: Animals develop robust mechanical allodynia and
thermal hyperalgesia in the sural nerve territory of the injured paw, typically within 7-14
days post-surgery.

o Baseline Measurement: Pre-drug baseline responses to mechanical (von Frey filaments)
and thermal (Hargreaves test) stimuli are established.

o Drug Administration: ABBV-318 or vehicle is administered orally at various doses.

o Post-Treatment Measurement: Mechanical and thermal sensitivity are reassessed at
defined time points after dosing.

o Data Analysis: The paw withdrawal thresholds/latencies are measured, and the degree of
reversal of allodynia/hyperalgesia is calculated for each dose group.

Visualizations: Signaling Pathways and

Experimental Workflows
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Caption: Role of Nav1.7 and Nav1.8 in nociceptive signaling and the inhibitory action of ABBV-

318.
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Caption: A generalized workflow for the preclinical development of a novel analgesic

compound.
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Clinical Development Status

As of the latest publicly available information, there are no disclosed clinical trial results for
ABBV-318. The transition from preclinical to clinical development for novel pain therapeutics is
a critical step that involves rigorous safety and tolerability assessments in Phase 1 studies
before moving into patient populations to evaluate efficacy.

Conclusion

The dual inhibition of Navl.7 and Navl1.8 by ABBV-318 is a strongly validated approach for the
treatment of chronic pain. Preclinical data demonstrate that ABBV-318 is a potent, selective,
and orally bioavailable molecule with efficacy in both inflammatory and neuropathic pain
models. The detailed experimental protocols provided herein offer a framework for the
continued investigation of this and other novel analgesics targeting these critical ion channels.
The future development of ABBV-318 and its potential translation to clinical efficacy will be of
significant interest to the pain research and drug development community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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